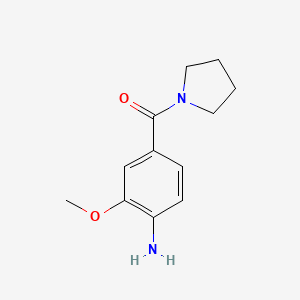
8-Chloro-2-(ethylthio)-4-hydroxyquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-2-(ethylthio)-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the 8th position, an ethylsulfanyl group at the 2nd position, a carboxylic acid group at the 3rd position, and a keto group at the 4th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(ethylthio)-4-hydroxyquinoline-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chloroaniline with ethyl 2-chloroacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired quinoline derivative. The reaction typically requires refluxing the mixture in an appropriate solvent like ethanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-2-(ethylthio)-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The keto group at the 4th position can be reduced to form a hydroxyl group.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia or primary amines under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It has been investigated for its potential use in treating infections and inflammatory diseases.
Industry: The compound can be used in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 8-Chloro-2-(ethylthio)-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. The compound binds to the active site of the enzyme, preventing the supercoiling of bacterial DNA and thereby inhibiting bacterial growth.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of the quinoline family.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Nalidixic Acid: An antibacterial agent that also targets bacterial DNA gyrase.
Uniqueness
8-Chloro-2-(ethylthio)-4-hydroxyquinoline-3-carboxylic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline derivatives and contributes to its specific activity profile.
Propiedades
Número CAS |
861397-36-6 |
|---|---|
Fórmula molecular |
C12H10ClNO3S |
Peso molecular |
283.73 g/mol |
Nombre IUPAC |
8-chloro-2-ethylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO3S/c1-2-18-11-8(12(16)17)10(15)6-4-3-5-7(13)9(6)14-11/h3-5H,2H2,1H3,(H,14,15)(H,16,17) |
Clave InChI |
XPYUZRKVWQHOAD-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-2-[(3-chloropropyl)sulfonyl]pyridine](/img/structure/B8689623.png)



![1-[1,8]Naphthyridin-4-ylethanone, AldrichCPR](/img/structure/B8689655.png)

![2-[(1S)-2-hydroxy-1-methoxyethoxy]ethan-1-ol](/img/structure/B8689676.png)


![1,3-Dibromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B8689707.png)

